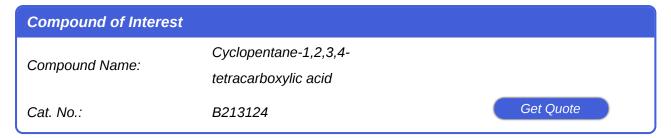


literature review on cyclopentane-1,2,3,4tetracarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Cyclopentane-1,2,3,4-tetracarboxylic Acid

Introduction

Cyclopentane-1,2,3,4-tetracarboxylic acid (CPTA) is a polycyclic carboxylic acid characterized by a five-membered aliphatic ring substituted with four carboxyl groups. This unique structure, particularly the flexibility of the cyclopentane ring and the potential for various stereoisomers, makes it a significant molecule in several fields of chemistry and materials science.[1][2] Its primary importance lies in its function as a versatile building block, or scaffold, for constructing larger, more complex molecular architectures.[1] The four carboxylic acid groups serve as reactive sites for a wide range of chemical transformations, including esterification, amidation, and anhydride formation.[1] This multifunctionality is pivotal for its application in the synthesis of high-performance polymers like polyimides and as an organic linker in the creation of metal-organic frameworks (MOFs) and coordination polymers.[1][3]

Physicochemical Properties

The properties of **cyclopentane-1,2,3,4-tetracarboxylic acid** are crucial for its application in various synthetic procedures. The cis,cis,cis,cis-isomer is a colorless crystalline solid with low solubility in water but is soluble in organic solvents like ethanol and dimethylformamide.[4] Below is a summary of its key physicochemical properties.



Property	Value	Source(s)
Molecular Formula	C9H10O8	[4][5][6]
Molecular Weight	246.17 g/mol	[4][5][6]
Melting Point	192 °C	[4][7]
Boiling Point (est.)	349.17 - 495.6 °C at 760 mmHg	[4][7]
Density (est.)	1.4898 g/cm ³	[4]
XLogP3-AA	-1.5	[5]
Hydrogen Bond Donor Count	4	[5]
Hydrogen Bond Acceptor Count	8	[5]
Topological Polar Surface Area	149 Ų	[5]
CAS Number	3786-91-2 (for cis,cis,cis,cis-isomer)	[4][5][6]

Synthesis and Experimental Protocols

A common and effective method for synthesizing CPTA, or more directly its dianhydride, involves a multi-step process starting from maleic anhydride and cyclopentadiene.[3] The dianhydride can then be hydrolyzed to yield the tetracarboxylic acid.

Experimental Protocol: Synthesis of Cyclopentane-1,2,3,4-tetracarboxylic Acid Dianhydride[3]

This protocol is adapted from a patented synthesis method.[3]

Step 1: Diels-Alder Reaction to form 5-Norbornene-2,3-dicarboxylic acid anhydride

Materials: 98.00g (1.00 mol) of maleic anhydride, 300.00g of ethyl acetate, 72.71g (1.10 mol) of cyclopentadiene.

Foundational & Exploratory





- Procedure: a. Dissolve the maleic anhydride in ethyl acetate within a reactor. b. Cool the solution to a low temperature (controlled between -10°C and 0°C). c. Slowly add cyclopentadiene dropwise to the solution. A white crystalline precipitate will form during the addition. d. Once the addition is complete, continue the reaction until completion. e. Isolate the white solid product by filtration and dry under a vacuum.
- Yield: Approximately 156.35g to 157.60g of 5-norbornene-2,3-dicarboxylic acid anhydride (95.24% to 96.10% yield).[3]

Step 2: Ozonolysis and Oxidation to form Cyclopentane-1,2,3,4-tetracarboxylic acid

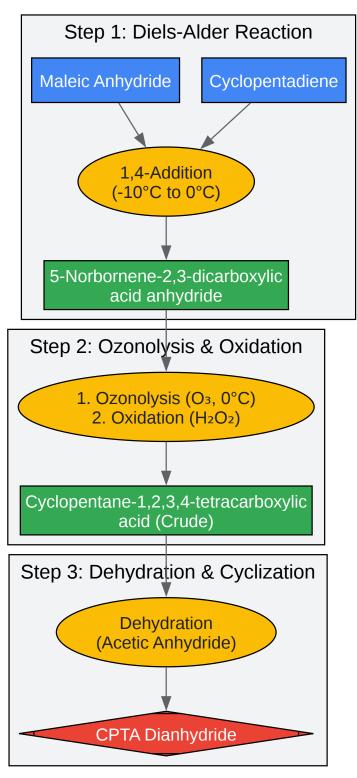
- Materials: 157.60g (0.96 mol) of 5-norbornene-2,3-dicarboxylic acid anhydride, 800.00g of acetic acid, 160.00g of distilled water, ozone gas, hydrogen peroxide.
- Procedure: a. Dissolve the anhydride from Step 1 in acetic acid and distilled water in a bubble reactor. b. Cool the solution to 0°C. c. Continuously feed ozone gas into the bottom of the reactor for approximately 6 hours, maintaining the temperature at 0°C. d. Monitor the reaction using Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material. e. Following ozonolysis, perform an oxidation reaction using hydrogen peroxide to yield cyclopentane-1,2,3,4-tetracarboxylic acid. (Note: The source patent proceeds directly to the next step with the crude product).[3]

Step 3: Dehydration and Cyclization to form 1,2,3,4-Cyclopentane tetracarboxylic acid dianhydride

- Materials: Crude cyclopentane-1,2,3,4-tetracarboxylic acid from Step 2, acetic anhydride (as a dehydrating agent).
- Procedure: a. Add acetic anhydride to the crude product from the previous step. b. Heat the mixture to induce dehydration and ring-closing (cyclization). c. Upon completion, the target product, 1,2,3,4-cyclopentane tetracarboxylic acid dianhydride, is synthesized.



Synthesis Workflow for CPTA Dianhydride



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Synthesis workflow for CPTA Dianhydride.



Applications in Materials Science and Organic Synthesis

CPTA's structure makes it a valuable component in the development of advanced materials.

Polyimide Synthesis

CPTA, typically in its dianhydride form, is a key monomer for producing polyimides.[1][3] These high-performance polymers are known for their exceptional thermal stability, chemical resistance, and strong mechanical properties.[1] The polymerization involves reacting the dianhydride with a diamine to form a poly(amic acid) precursor, which is then cyclized to the final polyimide. The non-planar, flexible nature of the cyclopentane ring in the polymer backbone can improve the solubility and processing characteristics of the resulting polyimides. [1]



General Polyimide Synthesis Diamine **CPTA Dianhydride** (H₂N-R-NH₂) Polymerization Poly(amic acid) Precursor Cyclization (Thermal or Chemical) Polyimide Polymer **MOF Assembly Logic** CPTA Linker Metal Ion / Cluster (deprotonated) Coordination **Bonding** Porous 3D MOF Structure



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- To cite this document: BenchChem. [literature review on cyclopentane-1,2,3,4-tetracarboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at:
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